Mulberroside F
Overview
Description
Mulberroside F is a complex organic compound characterized by multiple hydroxyl groups and a benzofuran moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multi-step organic synthesis. Each step may include protection and deprotection of functional groups, coupling reactions, and purification processes. Specific synthetic routes and reaction conditions would depend on the starting materials and desired yield.
Industrial Production Methods
Industrial production of complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, Acyl chlorides
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, such compounds are studied for their reactivity and potential as intermediates in the synthesis of more complex molecules.
Biology
In biology, these compounds may be investigated for their potential biological activities, such as antioxidant, antimicrobial, or anti-inflammatory properties.
Medicine
In medicine, compounds with multiple hydroxyl groups and benzofuran moieties are often explored for their potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry
In industry, these compounds may be used in the development of new materials, pharmaceuticals, or as additives in various products.
Mechanism of Action
The mechanism of action of such compounds would depend on their specific biological targets. Generally, the hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The benzofuran moiety may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with multiple hydroxyl groups and a benzofuran moiety.
Rutin: A glycoside of quercetin with similar structural features.
Kaempferol: Another flavonoid with a similar structure.
Uniqueness
The uniqueness of Mulberroside F lies in its specific arrangement of hydroxyl groups and the presence of both benzofuran and oxane rings, which may confer unique biological activities and chemical reactivity.
Biological Activity
Mulberroside F, a bioactive compound derived from the leaves and roots of Morus alba L., has garnered attention for its diverse biological activities. This article synthesizes recent research findings on its pharmacological properties, particularly focusing on its anti-inflammatory, antioxidant, and anti-melanogenic effects.
Chemical Structure and Properties
This compound (Moracin M-6, 3′-di-O-β-D-glucopyranoside) is a glycoside that exhibits various biological activities. Its structure contributes to its ability to interact with biological systems, particularly in modulating inflammatory responses and melanin synthesis.
Anti-Inflammatory Effects
Recent studies have demonstrated that this compound significantly reduces airway inflammation and eosinophil infiltration in asthmatic models. In a study involving BALB/c mice sensitized with ovalbumin, administration of this compound resulted in:
- Reduction of pro-inflammatory cytokines : Levels of IL-4, IL-5, and IL-13 were significantly decreased in bronchoalveolar lavage fluid compared to control groups.
- Decreased airway hyperresponsiveness : The compound effectively mitigated airway constriction responses.
- Inhibition of reactive oxygen species (ROS) : this compound suppressed ROS production in TNF-α-stimulated human tracheal epithelial BEAS-2B cells, indicating its potential as an antioxidant agent .
Anti-Melanogenic Activity
This compound has been recognized for its potential as an anti-melanogenic agent. It inhibits tyrosinase activity, a key enzyme in melanin biosynthesis. Key findings include:
- Tyrosinase Inhibition : In vitro studies showed that this compound exhibited significant inhibition of tyrosinase activity in melan-a cells. The IC50 values for root and callus extracts containing this compound were determined to be 10.57 µg/mL and 92.06 µg/mL, respectively .
- Melanin Production : The compound effectively reduced melanin synthesis in cultured cells, suggesting its application in skin whitening products .
Antioxidant Activity
This compound also displays notable antioxidant properties. It has been shown to scavenge superoxide radicals, contributing to its protective effects against oxidative stress. However, its antioxidant activity is reported to be lower than that of kojic acid, another known antioxidant .
Table 1: Summary of Biological Activities of this compound
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-benzofuran-6-yl]oxy]oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O14/c27-8-17-19(30)21(32)23(34)25(39-17)36-13-2-1-10-5-15(38-16(10)7-13)11-3-12(29)6-14(4-11)37-26-24(35)22(33)20(31)18(9-28)40-26/h1-7,17-35H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMOTUXWPXDQDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=C2)C4=CC(=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Mulberroside F | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040126 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
231 - 234 °C | |
Record name | Mulberroside F | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040126 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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